N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide, with the chemical formula C6H13NO2 and a CAS number of 276240-69-8, is a compound of interest in medicinal chemistry. This compound is classified as an acetamide derivative, which is notable for its potential applications in pharmaceuticals, particularly in the modulation of cystic fibrosis transmembrane conductance regulator (CFTR) activity. Understanding its structure, synthesis, and chemical properties is essential for exploring its biological functions and therapeutic potential.
This compound is categorized under the broader class of amides, specifically acetamides, which are characterized by the presence of an acetamide functional group. The specific structure of N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide allows it to interact with biological targets effectively, making it valuable in drug development initiatives aimed at treating diseases like cystic fibrosis .
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide can be accomplished through several methods. One notable approach involves the reaction of N-methylacetamide with 1-hydroxy-2-methylpropan-2-ol under controlled conditions. The reaction typically requires specific solvents and catalysts to facilitate the formation of the desired product.
A detailed synthesis route can be outlined as follows:
The molecular structure of N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide features a hydroxymethyl group that contributes to its unique properties. The compound possesses a chiral center, which may influence its biological activity.
Key Structural Features:
The structural representation can be visualized using computational chemistry tools to understand its spatial configuration and potential interactions with biological targets .
N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide can participate in various chemical reactions typical of amides. These include hydrolysis, where it reacts with water to yield the corresponding acid and amine, and amidation reactions where it can form new amides with different amines.
Example Reaction:
The reactivity can be influenced by the presence of substituents on the nitrogen or carbon atoms adjacent to the functional groups .
The mechanism of action for N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide primarily involves its interaction with CFTR channels. It acts as a modulator that can enhance or inhibit CFTR activity depending on its concentration and the specific cellular environment.
In studies involving molecular docking and electrophysiological assays, this compound has shown promise in binding to key residues within the CFTR protein, influencing chloride ion transport across cell membranes. This modulation is crucial for therapeutic interventions in cystic fibrosis .
The physical properties of N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide include:
Chemical properties include:
These properties are critical for determining the handling and storage conditions necessary for laboratory use .
N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide has significant applications in medicinal chemistry, particularly as a potential CFTR modulator. Its ability to influence ion transport makes it a candidate for research into therapies for cystic fibrosis and other related disorders.
Furthermore, due to its structural characteristics, it may also find applications in synthesizing other pharmaceutical compounds or serving as an intermediate in organic synthesis processes .
Acetamide derivatives represent a structurally versatile scaffold in medicinal chemistry, characterized by their favorable physicochemical properties and bioisosteric relationships with peptide bonds. The core acetamide functional group (–NH–C=O) enables hydrogen bonding interactions with biological targets while maintaining metabolic stability compared to ester counterparts. N-(1-Hydroxy-2-methylpropan-2-yl)acetamide derivatives exemplify this utility, featuring a tertiary alcohol moiety that enhances water solubility and provides an additional hydrogen-bonding site critical for target engagement [5] [7].
Structurally, these compounds belong to the hydroxyacetamide subclass, where the presence of the β-hydroxy group adjacent to the amide nitrogen influences conformational behavior and pharmacokinetic properties. The canonical SMILES notation CC(=O)NC(C)(C)CO
and molecular formula C₆H₁₃NO₂ (MW 131.17 g/mol) define the fundamental architecture of this chemotype [1] [7]. Hydrogen bond acceptor/donor counts (2 acceptors, 2 donors) and moderate LogP values (~ -0.8) predict favorable membrane permeability and oral bioavailability, making them suitable for central nervous system and epithelial targets [5] [7].
Table 1: Structural and Physicochemical Properties of Key Hydroxyacetamide Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors | Canonical SMILES |
---|---|---|---|---|---|---|
N-(1-Hydroxy-2-methylpropan-2-yl)acetamide | C₆H₁₃NO₂ | 131.17 | -0.80 | 2 | 2 | CC(=O)NC(C)(C)CO |
N-(1-Hydroxy-2-methylpropan-2-yl)-2-methylbenzamide | C₁₂H₁₇NO₂ | 207.27 | Not reported | 2 | 2 | O=C(NC(C)(C)CO)C1=CC=CC=C1C |
Target Compound: N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide | C₇H₁₅NO₂ (predicted) | 145.20 (predicted) | Not available | 2 (predicted) | 2 (predicted) | Not available in sources |
Structure-activity relationship (SAR) studies reveal that substitutions on the acetamide nitrogen significantly modulate pharmacological activity. N-methylation (converting –NH– to –N(CH₃)–) reduces amide bond polarity, enhancing blood-brain barrier penetration. Additionally, the steric bulk of the 2-methylpropan-2-yl group may facilitate selective binding to allosteric pockets in target proteins [5] [10]. These features underpin the scaffold’s emergence in targeted protein modulators, particularly cystic fibrosis transmembrane conductance regulator (CFTR) correctors where precise conformational tuning is essential [3] [6].
The discovery of hydroxyacetamide-based CFTR modulators arose from systematic high-throughput screening (HTS) campaigns targeting protein misfolding defects. Following the 2012 approval of ivacaftor (a quinoline-based potentiator for Class III mutations), research focused on developing correctors for prevalent Class II mutations like F508del-CFTR [3]. Early correctors (e.g., lumacaftor) partially restored F508del-CFTR trafficking but exhibited limited efficacy and tolerability. This drove exploration of novel chemotypes, including hydroxyacetamides, identified via cell-based chloride transport assays [3] [8].
N-(1-Hydroxy-2-methylpropan-2-yl)acetamide derivatives entered development as part of "theratyping" initiatives – using in vitro CFTR response profiles to match rare mutations with modulators. The hydroxyacetamide scaffold demonstrated dual mechanisms: 1) facilitating CFTR protein folding through chaperone interactions, and 2) stabilizing the nucleotide-binding domain (NBD1) to prevent degradation [8]. Patents from 2021–2022 specifically claim hydroxyacetamide derivatives as "next-generation correctors" for inclusion in triple-combination therapies (e.g., with tezacaftor/ivacaftor). These compounds improved rescue of F508del-CFTR to ~50% of wild-type function in vitro, exceeding earlier correctors [6] [9].
Table 2: Evolution of CFTR Modulators Featuring Key Structural Elements
Therapeutic Generation | Representative Compound | Primary Target | Clinical Limitations | Role of Hydroxyacetamide Derivatives |
---|---|---|---|---|
First | Ivacaftor | Class III (gating) | Effective for ~10% of CF patients | Not applicable |
Second | Lumacaftor/Ivacaftor | F508del homozygous | ~3% FEV1 improvement; intolerance in 10–20% | Scaffold exploration began |
Third | Tezacaftor/Ivacaftor | F508del homozygous | Improved tolerability | Early analogs evaluated in combination screens |
Next-Gen | Triple therapies + novel correctors | F508del hetero/homozygous | Broader efficacy needed | Core structure in patent-protected correctors (WO2022032068A1, WO2022076628A1) |
The hydroxyacetamide moiety proved critical for potency against "residual function" mutations (Classes IV–VI). Molecular modeling suggests the hydroxyl group forms hydrogen bonds with Q493 and R555 in NBD1, while the tert-butanol-like structure occupies a hydrophobic subpocket essential for corrector efficacy [6] [9]. Though clinical data for the specific N-methylated derivative remains undisclosed in public sources, its structural optimization aims to enhance metabolic stability over primary amide precursors – a known limitation in early analogs [5] [8]. Current research focuses on hybrid molecules combining hydroxyacetamides with benzimidazole or pyrazole motifs to further amplify corrector synergy [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7